molecular formula C25H20N4O5 B12019327 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate CAS No. 764653-43-2

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate

Cat. No.: B12019327
CAS No.: 764653-43-2
M. Wt: 456.4 g/mol
InChI Key: RIJACNHRVXHKGP-CCVNUDIWSA-N
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Description

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound that combines multiple functional groups, including pyrazine, hydrazone, naphthalene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate typically involves a multi-step process:

    Formation of Pyrazine-2-carbonyl Hydrazone: This step involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbonyl hydrazone.

    Condensation Reaction: The pyrazine-2-carbonyl hydrazone is then reacted with naphthaldehyde to form the hydrazonomethyl derivative.

    Esterification: Finally, the hydrazonomethyl derivative is esterified with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the hydrazone and naphthalene moieties.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly the naphthalene and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and hydrazone moieties are particularly important for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate
  • 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is unique due to the presence of the 3,4-dimethoxybenzoate group, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility and potentially improve binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a naphthalene moiety, a hydrazone linked to a pyrazine-2-carbonyl group, and a benzoate ester with methoxy groups. This unique combination of functional groups allows for diverse biological interactions, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N4O5C_{25}H_{20}N_{4}O_{5}. The structural complexity includes:

  • A naphthalene core, which is known for its hydrophobic properties.
  • A pyrazine ring that may contribute to biological activity through interactions with enzymes or receptors.
  • Methoxy substituents on the benzoate that can enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The biological efficacy of this compound has been evaluated against various bacterial strains, including:

Microorganism Activity
Escherichia coliModerate to High
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansLow

These findings suggest that the compound may be effective as an antimicrobial agent, potentially useful in treating infections caused by resistant strains.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes its activity against specific cancer types:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
Caco-2 (Colon Cancer)15.0
WI-38 (Normal Lung Cells)>50

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Inhibition : Similar compounds have shown inhibition against enzymes like caspase-3 and Bcl-2, which are crucial in apoptosis pathways.
  • Radical Scavenging Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

  • Anticancer Activity : A study conducted by Mortada et al. (2024) synthesized pyrazole-based Schiff bases and evaluated their cytotoxicity against lung and colon cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance anticancer efficacy, suggesting a pathway for further research on derivatives of this compound .
  • Antimicrobial Efficacy : A comparative analysis involving metal complexes derived from pyrazine-based ligands demonstrated enhanced antibacterial and antifungal activities compared to their free ligand counterparts. This supports the hypothesis that structural modifications can significantly influence biological outcomes .

Properties

CAS No.

764653-43-2

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H20N4O5/c1-32-22-10-8-17(13-23(22)33-2)25(31)34-21-9-7-16-5-3-4-6-18(16)19(21)14-28-29-24(30)20-15-26-11-12-27-20/h3-15H,1-2H3,(H,29,30)/b28-14+

InChI Key

RIJACNHRVXHKGP-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4)OC

Origin of Product

United States

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